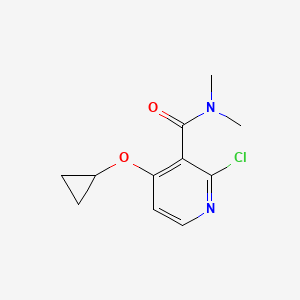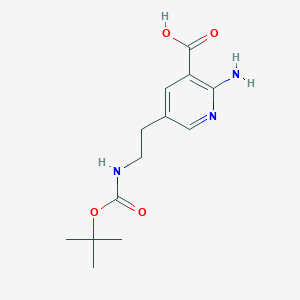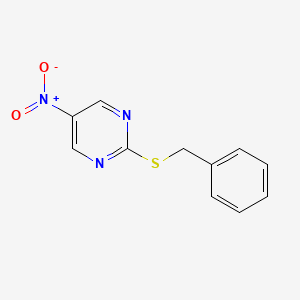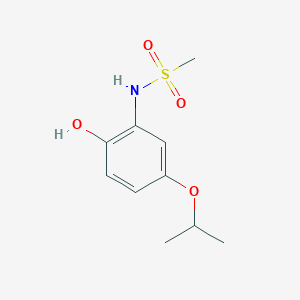
N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide: is a chemical compound with a molecular formula of C10H15NO4S It is a derivative of methanesulfonamide and features a hydroxy group and an isopropoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-isopropoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing molecules with therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry: In industrial processes, this compound is used as a precursor for the synthesis of specialty chemicals. It is also employed in the formulation of certain polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and isopropoxy groups on the phenyl ring allow the compound to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide: This compound has a nitro group instead of an isopropoxy group, which affects its chemical reactivity and biological activity.
N-(2-Hydroxy-5-methoxyphenyl)methanesulfonamide:
N-(2-Hydroxy-5-chlorophenyl)methanesulfonamide: The chloro group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.
Uniqueness: N-(2-Hydroxy-5-isopropoxyphenyl)methanesulfonamide is unique due to the presence of the isopropoxy group, which provides specific steric and electronic characteristics. This uniqueness can be exploited in the design of molecules with tailored properties for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C10H15NO4S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-(2-hydroxy-5-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-8-4-5-10(12)9(6-8)11-16(3,13)14/h4-7,11-12H,1-3H3 |
InChI Key |
YNKVNBAZXVIPER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


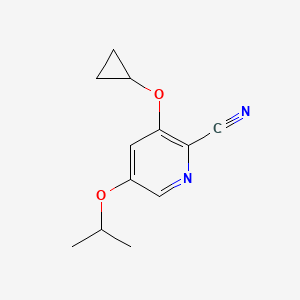
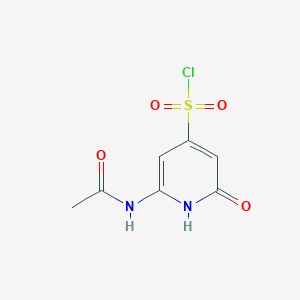

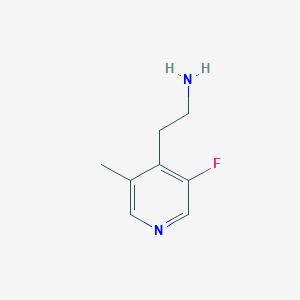
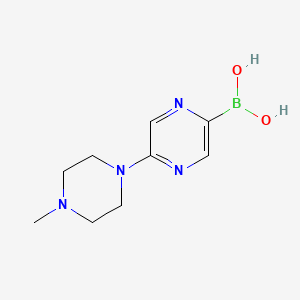
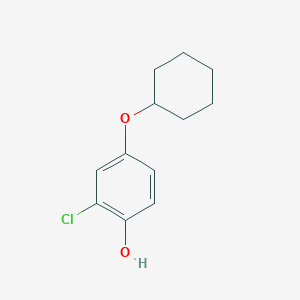
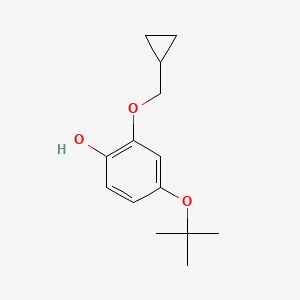

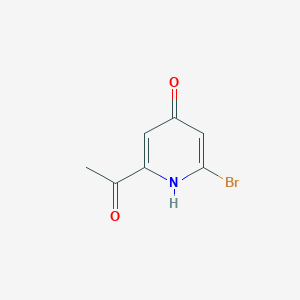
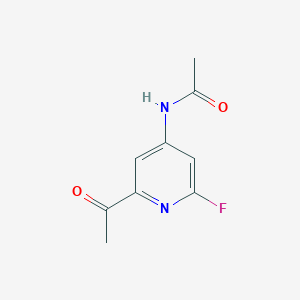
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
